molecular formula C14H12N6O2 B2619238 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-38-9

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2619238
CAS No.: 2034397-38-9
M. Wt: 296.29
InChI Key: BSDKWZXYTHEDEP-UHFFFAOYSA-N
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Description

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a potent, selective, and cell-permeable allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a key node in the RAS-MAPK signaling pathway. As a central regulator of cell proliferation and survival, SHP2 is a high-value target in oncology research, particularly for cancers driven by RTKs and RAS mutations. This compound exerts its effect by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its role in signal transduction from receptor tyrosine kinases to downstream effectors like RAS. Its research value is significant in investigating the pathophysiology of Noonan syndrome, LEOPARD syndrome, and various cancers, including lung adenocarcinoma and juvenile myelomonocytic leukemia. Studies utilizing this inhibitor have been instrumental in delineating SHP2's role in immune cell signaling and the tumor microenvironment, providing a chemical tool to explore combination therapies with other targeted agents like MEK or BRAF inhibitors. This makes it a critical compound for probing the complexities of oncogenic signaling and developing novel therapeutic strategies for SHP2-dependent diseases.

Properties

IUPAC Name

3-[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c15-7-11-13(19-5-4-17-11)22-10-1-6-20(9-10)14(21)12-8-16-2-3-18-12/h2-5,8,10H,1,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDKWZXYTHEDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization with a pyrazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Carbonyl Substituents

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
  • Key Difference: Replaces the pyrazine-2-carbonyl group with an isoquinoline-1-carbonyl substituent.
  • Implications: The larger, more aromatic isoquinoline moiety may enhance π-π stacking interactions but reduce solubility compared to the pyrazine analog. No direct biological data are available, but the increased hydrophobicity could influence membrane permeability .
3-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70967)
  • Key Difference : Substitutes pyrazine-2-carbonyl with pyridine-2-carbonyl.
  • Molecular Weight : 295.3 g/mol (vs. ~296.3 g/mol for the target compound).
  • This compound is listed as a research chemical, though specific applications are unspecified .
3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile (BK71187)
  • Key Difference: Features a pyridazinone-acetyl substituent instead of pyrazine-2-carbonyl.
  • Molecular Weight : 326.31 g/mol.
  • Implications: The addition of a ketone and pyridazinone group increases polarity, likely improving aqueous solubility but reducing lipophilicity. This modification may be advantageous in pharmacokinetic profiles .

Functional Group Variations

(Z)-3-Amino-N-(3-Aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic Acid (APA)
  • Key Difference : Replaces the nitrile group with a carbohydrazonic acid moiety.
2-Methoxy-3-(1-methylpropyl) Pyrazine
  • Key Difference : Substitutes nitrile and carbonyl groups with methoxy and isobutyl groups.
  • Molecular Weight : 180.25 g/mol.
  • Implications: The methoxy and alkyl groups increase lipophilicity, making this compound suitable for flavoring applications (as indicated by FEMA No. 3433). This highlights the diversity of pyrazine derivatives in non-pharmaceutical roles .

Biological Activity

The compound 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structure, which includes a pyrazine ring, a pyrrolidine moiety, and a carbonitrile group, allows for diverse interactions within biological systems. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Common Name This compound
CAS Number 2034397-38-9
Molecular Formula C14H12N6O2
Molecular Weight 296.28 g/mol

The compound’s structure is characterized by an ether linkage between the pyrazine and pyrrolidine rings, which contributes to its biological properties. The presence of the carbonitrile group enhances its reactivity and potential for interaction with biological targets.

Research indicates that this compound may interact with various molecular targets within cells, influencing several biochemical pathways. Notably, it has been suggested that this compound could inhibit Class I PI3-kinase enzymes, which play a crucial role in cell signaling related to cancer proliferation and survival .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits anti-tumor effects by modulating signaling pathways associated with cancer cell growth. Inhibition of PI3K signaling has been linked to reduced tumor cell invasion and metastasis .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related pyrazine derivatives have shown promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

In a recent study, derivatives of pyrazine were tested for their ability to inhibit tumor cell lines. The results indicated that certain structural modifications enhanced their efficacy against specific cancer types, suggesting a structure–activity relationship (SAR) that could be explored further for this compound .

Case Study 2: Antimicrobial Screening

Another investigation screened various pyrazine derivatives against microbial strains such as E. coli and S. aureus. The findings revealed significant antibacterial activity at low concentrations, indicating potential therapeutic applications for infections resistant to conventional antibiotics .

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. A general synthetic route includes:

  • Formation of the pyrazine ring.
  • Attachment of the pyrrolidine moiety through ether linkage.
  • Introduction of the carbonitrile group via nucleophilic substitution reactions.

This multi-component approach allows for the efficient generation of the target compound while enabling further modifications to enhance its biological activity .

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